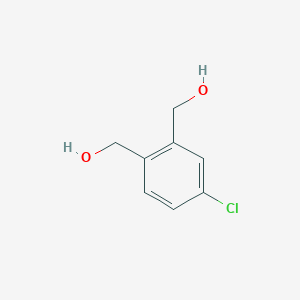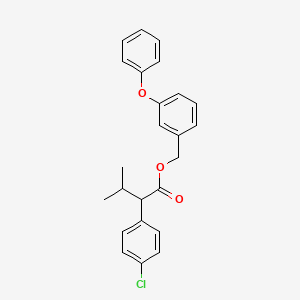
1-Methylcyclopropanamine
Descripción general
Descripción
1-Methylcyclopropanamine, also known by its IUPAC name and other synonyms such as 1-Methylcyclopropanamin and 1-amino-1-methyl-cyclopropane , is a chemical compound with the molecular formula C4H9N . Its average mass is 71.121 Da and its monoisotopic mass is 71.073502 Da .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclopropanamine consists of 4 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 60.9±8.0 °C at 760 mmHg, and a vapor pressure of 189.5±0.1 mmHg at 25°C .
Physical And Chemical Properties Analysis
1-Methylcyclopropanamine has a density of 0.9±0.1 g/cm3, a boiling point of 60.9±8.0 °C at 760 mmHg, and a vapor pressure of 189.5±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.3±3.0 kJ/mol and a flash point of -30.5±9.7 °C . The compound has an index of refraction of 1.467 and a molar refractivity of 22.0±0.3 cm3 .
Aplicaciones Científicas De Investigación
Ethylene Inhibition in Plants
1-Methylcyclopropanamine (1-MCP) has been widely studied for its role as an inhibitor of ethylene action in plants. This property makes it a valuable tool in understanding the role of ethylene in various plant processes. It has been found effective in preventing ethylene effects in a range of fruits, vegetables, and floriculture crops. Its application leads to significant implications in delaying ripening, maintaining quality, and extending the shelf life of produce (Blankenship & Dole, 2003).
Commercial Use in Fruits and Vegetables
1-MCP's commercial application has been especially pronounced in the apple industry, where it is used to improve the maintenance of product quality. Its effects on a range of fruits like apple, avocado, banana, pear, peaches, nectarines, plums, and tomatoes have been explored, highlighting both its benefits and limitations (Watkins, 2006).
Effect on Fruit Ripening and Quality
1-MCP has been shown to have a significant impact on the ripening process of climacteric fruits. Its application leads to the reduction of various ripening indicators, thus delaying ripening and maintaining quality. This effect is particularly pronounced in rosaceous fruits like apples and European pear fruits, as well as in tropical fruits (Zhang et al., 2020).
Interaction with Other Postharvest Technologies
Research has also been conducted on 1-MCP's interactions with other postharvest technologies, such as diphenylamine (DPA), in apple fruit. These studies are crucial for understanding how 1-MCP can be integrated with existing technologies to control disorders and maintain fruit quality during and after storage (Arquiza et al., 2005).
Optimization of Application Methods
Significant research efforts have been directed towards optimizing the application methods of 1-MCP. This includes studying the effects of concentration, duration, and temperature of 1-MCP treatment on various fruits to achieve the best results in terms of ripening delay and quality maintenance (Liguori et al., 2004).
Understanding Ethylene Biosynthetic Pathways
1-MCP's role in delaying ripening is also linked to its impact on the ethylene biosynthetic pathways. Research has been conducted on different fruits to understand how 1-MCP affects the ethylene biosynthesis and gene expression patterns related to ethylene receptors (Cin et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-methylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4(5)2-3-4/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRXAWSAKJABKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469999 | |
| Record name | 1-METHYLCYCLOPROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22936-83-0 | |
| Record name | 1-Methylcyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-METHYLCYCLOPROPANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















